molecular formula C24H28F3N3O3 B15021154 N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide

N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide

Cat. No.: B15021154
M. Wt: 463.5 g/mol
InChI Key: YBDZVMPHFQLBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridinylmethyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The pyridinylmethyl group is then attached via nucleophilic substitution, and the final step involves the formation of the cyclohexanecarboxamide moiety under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CYCLOHEXANECARBOXAMIDE shares similarities with other indole derivatives, such as indomethacin and tryptophan derivatives.
  • Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine also share the trifluoromethyl group, contributing to their unique chemical properties.

Uniqueness

What sets N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CYCLOHEXANECARBOXAMIDE apart is its combination of functional groups and structural features, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H28F3N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C24H28F3N3O3/c1-22(2)11-17-19(18(31)12-22)23(24(25,26)27,29-20(32)16-8-4-3-5-9-16)21(33)30(17)14-15-7-6-10-28-13-15/h6-7,10,13,16H,3-5,8-9,11-12,14H2,1-2H3,(H,29,32)

InChI Key

YBDZVMPHFQLBBU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CN=CC=C3)(C(F)(F)F)NC(=O)C4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.